5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups like halogens, alkyl, and acyl groups .
Scientific Research Applications
5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways . These interactions are crucial for its biological activities and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-pyrazole-4-carbonitrile
- 5-Amino-1H-pyrazole-4-carboxamide
- 3-Methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-amino-5-ethyl-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4(6(10)11)5(7)9-8-3/h2H2,1H3,(H,10,11)(H3,7,8,9) |
InChI Key |
FPIOHCDUUGTORE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)N)C(=O)O |
Origin of Product |
United States |
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